BenchChemオンラインストアへようこそ!

2-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Target compound offers critical structural differentiation versus the 2-chlorophenyl analog (CAS 2034424-68-3): an added methoxy oxygen boosts hydrogen-bond acceptor count (HBA=4 vs. 3) for kinase hinge or protease oxyanion hole interactions, while reducing logP by ~0.7–0.8 units to mitigate hERG and CYP liability. The methoxy group also serves as a regioselective ortho-directing handle for late-stage C–H activation, enabling focused SAR library diversification unavailable with halogenated congeners. Supplied at ≥95% purity for fragment screening, lead optimization, and medicinal chemistry campaigns. Inquire now for bulk and custom synthesis options.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034496-08-5
Cat. No. B2501381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
CAS2034496-08-5
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c1-23-15-6-3-2-5-13(15)11-17(22)21-12-14-18(20-9-8-19-14)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,21,22)
InChIKeyWNPOSYRMAYXCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034496-08-5): Compound Profile and Structural Context


2-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034496-08-5) is a fully synthetic small molecule (MF: C18H17N3O2S, MW: 339.41 g/mol) that belongs to the class of heterocyclic acetamides featuring a conserved 3-(thiophen-2-yl)pyrazin-2-yl-methylamine scaffold and a variable arylacetyl side chain. The compound is primarily available from chemical vendors as a research reagent with a typical supplied purity of 95% . Its structure is defined by a 2-methoxyphenylacetyl group amide-linked to a thiophene-substituted pyrazine core. Unlike extensively pharmacologically characterized probes, this compound is positioned as a building block (BB) or fragment-like intermediate for medicinal chemistry optimization, rather than a pre-validated biological tool. Open database entries confirm its registration and molecular descriptors, but primary research papers or patents specifically centered on this compound were not identified at the time of this analysis , establishing that any differentiation from its closest analogs must currently rely on structural, physicochemical, and substructure-inferred properties rather than direct comparative bioassay data.

Why Generic Substitution Fails for 2-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide Subclass Analogs


Compounds within the 3-(thiophen-2-yl)pyrazin-2-yl-methylacetamide family are not interchangeable simply because they share a core scaffold. Even a single atom change in the terminal arylacetyl ring – such as replacing the 2-methoxy group with a 2-chloro substituent to yield 2-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034424-68-3, MF: C17H14ClN3OS, MW: 343.83) – alters molecular weight, lipophilicity (logP), hydrogen-bonding capability, and electronic surface properties [1]. These differences propagate into distinct binding thermodynamics, metabolic stability profiles, and reactivity as synthetic intermediates. A procurement decision that treats close analogs as generic equivalents therefore risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, crystallization trials, or analytical method development. The subsequent evidence guide quantifies where the 2-methoxyphenyl variant provides physicochemical and structural differentiation against the most relevant commercially registered comparators [2].

Quantitative Differentiation Evidence: 2-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide vs. Closest Analogs


Molecular Weight Reduction vs. 2-Chlorophenyl Analog

The target compound (MW = 339.41 g/mol) is lighter than the directly analogous 2-chlorophenyl derivative by 4.42 g/mol, a 1.3% mass reduction. While small in absolute terms, this difference places the 2-methoxyphenyl variant closer to the optimal fragment-like property space (MW < 300–350 Da) and marginally improves compliance with rule-of-three (Ro3) criteria for fragment-based screening libraries . The 2-chlorophenyl analog is structurally confirmed in PubChem with a computed MW of 343.83 g/mol, confirming the mass differential [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Hydrogen Bond Acceptor Count Advantage vs. 2-Chlorophenyl Analog

The 2-methoxyphenyl group contributes an additional hydrogen bond acceptor (HBA) through its methoxy oxygen compared to the 2-chlorophenyl substituent, which cannot act as a conventional H-bond acceptor. This results in a total HBA count of 4 for the target compound versus 3 for the 2-chlorophenyl analog. The increased HBA capacity can modulate target engagement, solubility, and metabolic stability in structure-dependent ways. The HBA count for the target compound is derived from its molecular structure (two from the amide carbonyl, one from the pyrazine nitrogen, and one from the methoxy oxygen) . The comparator's HBA count is limited to 3 due to the absence of the methoxy oxygen, as chlorine is a weak halogen-bond donor rather than a classical HBA [1].

Computational Chemistry ADME Prediction Druglikeness

Lipophilic Ligand Efficiency (LLE) Projection vs. 2-Chlorophenyl Analog

The replacement of chlorine with a methoxy group alters the lipophilicity-hydrophilicity balance. The methoxyphenyl variant is predicted to exhibit a lower logP (approximately 2.8–3.2) than the chlorophenyl analog (estimated logP ~3.5–4.0) based on the π-value differences of the substituents (π(OCH3) = -0.02 vs. π(Cl) = +0.71 in the Hansch aromatic substituent constant system) [1]. Assuming equal or equipotent activity against a hypothetical target, the 2-methoxyphenyl compound would possess higher Lipophilic Ligand Efficiency (LLE = pIC50 – logP) by approximately 0.7–1.0 log units, indicating a more favorable balance of potency and lipophilicity. This inference is class-level and relies on the well-documented Hansch substituent constant framework; direct logP measurements for the target compound were not available .

Lipophilic Efficiency Drug Design Pharmacokinetics

Topological Polar Surface Area (TPSA) Differentiation vs. 2-Chlorophenyl Analog

The target compound's methoxy oxygen increases the topological polar surface area (TPSA) by approximately 9 Ų relative to the 2-chlorophenyl analog. Based on standard atomic contributions (oxygen in ether/dialkyl ether = 9.23 Ų), the target TPSA is estimated at 77–80 Ų versus 68–71 Ų for the chloro variant [1]. A TPSA below 90 Ų is generally considered favorable for blood–brain barrier penetration, and both compounds remain within this range, but the incremental increase in the 2-methoxyphenyl variant may slightly reduce passive CNS permeation while improving aqueous solubility and reducing phospholipidosis risk . Experimental TPSA values were not located; values are estimated from 2D atomic contributions.

ADME Blood-Brain Barrier Oral Bioavailability

Application Scenarios for 2-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034496-08-5) Driven by Quantitative Differentiation


Fragment-Based Screening Library Design Requiring Low-MW, HBA-Rich Scaffolds

When building a fragment library targeting ATP-binding pockets or other polar active sites, the target compound's MW of 339 Da and HBA count of 4 make it a preferable choice over the heavier, less HBA-rich 2-chlorophenyl analog (MW 344 Da, HBA 3). The additional H-bond acceptor contributed by the methoxy oxygen (ΔHBA = +1) can form critical interactions with kinase hinge regions or protease oxyanion holes, increasing the probability of detecting a fragment hit in a primary screen [1]. Procurement teams supplying fragment-screening groups should therefore stock this variant rather than assuming the chlorophenyl analog is an acceptable substitute.

Lead Optimization Campaigns Targeting Lipophilic Efficiency (LLE) Improvements

In a lead series where excessive lipophilicity has been linked to hERG liability, CYP inhibition, or high metabolic turnover, replacing the 2-chlorophenyl substituent with the 2-methoxyphenyl group is expected to reduce logP by approximately 0.7–0.8 log units while maintaining similar or slightly reduced topological polar surface area [2]. This swap constitutes a rational LLE optimization tactic. The compound should be ordered early in the multiparameter optimization process to establish whether the methoxy-mediated logP reduction translates into improved in vitro clearance or selectivity without compromising on-target potency [1].

Chemical Probe Development Where CNS/PNS Selectivity Ratio Requires Fine-Tuning

The increased TPSA of the 2-methoxyphenyl derivative (~77–80 Ų) relative to the chloro analog (~68–71 Ų) provides a modest but potentially meaningful reduction in predicted passive CNS penetration [1]. This differentiation can be exploited when the biological target is expressed in both the central nervous system (CNS) and the periphery, and the scientific objective is to isolate peripheral pharmacodynamic effects. Investigators should source the 2-methoxyphenyl compound for comparative tissue-distribution studies (brain-to-plasma ratio measurements) alongside the 2-chlorophenyl comparator, using the TPSA-based prediction as a selection rationale.

Synthetic Chemistry: Scaffold for Late-Stage Diversification via Methoxy-Directed Metalation

The 2-methoxyphenyl substituent offers a distinct synthetic handle compared to halogenated analogs. The methoxy group can act as an ortho-directing group for regioselective lithiation or C–H activation, enabling late-stage functionalization of the phenyl ring at positions that are inaccessible in the chlorophenyl analog [1]. For medicinal chemistry groups intending to generate SAR libraries around the terminal aryl ring, the 2-methoxyphenyl variant provides a strategic advantage: one can construct a focused library by diversifying the methoxy-substituted phenyl ring via directed metalation and subsequent electrophilic trapping, a pathway not available with the 2-chloro congener.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.